molecular formula C14H27N B13283123 [2-(Cyclohex-1-en-1-yl)ethyl](2-methylpentan-3-yl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](2-methylpentan-3-yl)amine

Cat. No.: B13283123
M. Wt: 209.37 g/mol
InChI Key: JCQLXXYFNRSKTP-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)ethylamine is a secondary amine featuring a cyclohexene ring and a branched alkyl chain (2-methylpentan-3-yl).

Properties

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-methylpentan-3-amine

InChI

InChI=1S/C14H27N/c1-4-14(12(2)3)15-11-10-13-8-6-5-7-9-13/h8,12,14-15H,4-7,9-11H2,1-3H3

InChI Key

JCQLXXYFNRSKTP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NCCC1=CCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine involves multiple steps, typically starting with the preparation of the cyclohexene and the amine components. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

2-(Cyclohex-1-en-1-yl)ethylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)ethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Molecular Formula Key Structural Features Molecular Weight Notable Properties/Data Reference
2-(Cyclohex-1-en-1-yl)ethylamine C₁₄H₂₅N Cyclohexene, branched 2-methylpentan-3-yl chain ~207.36 (est.) Likely hydrophobic; steric hindrance from branched chain
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine C₁₄H₂₅N Cyclohexene, cyclopentane ring 207.36 Lower lipophilicity vs. branched alkylamine
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol C₁₆H₂₃NO₃ Cyclohexene, phenolic -OH, dimethylamino group 245.37 Enhanced solubility due to -OH; basic amine
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide (12b) C₂₆H₃₇BNO₄Si Cyclohexene, boron-containing dioxaborolane, phenyl group 476.34 63% synthesis yield; solid at room temperature
3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol C₁₅H₂₃NO Branched 2-methylpentan-3-yl, phenolic -OH 233.35 Potential hydrogen-bonding interactions

Key Observations :

  • Cyclohexene vs. Cyclopentane : Replacing the branched alkyl chain with a cyclopentane ring (as in C₁₄H₂₅N ) reduces steric hindrance but may lower lipophilicity.
  • Phenolic Derivatives: The addition of a phenolic -OH group (e.g., C₁₆H₂₃NO₃ ) increases polarity and solubility, which is absent in the target compound.
  • Boron-Containing Amides : Compound 12b demonstrates the impact of electron-withdrawing groups (boron) on stability and synthetic yield (63%), suggesting possible strategies for modifying the target amine.

Physicochemical Properties

  • Solubility: The target compound’s branched alkyl chain likely reduces water solubility compared to phenolic derivatives (e.g., C₁₆H₂₃NO₃ ).
  • Stability : Cyclohexene-containing amines may exhibit sensitivity to oxidation due to the unsaturated ring, necessitating storage in inert conditions (e.g., tight containers ).

Biological Activity

Overview

2-(Cyclohex-1-en-1-yl)ethylamine is a chemical compound with significant potential in various biological applications. Its structure, which includes a cyclohexene moiety and an amine group, suggests possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14_{14}H27_{27}N
  • Molecular Weight : 209.37 g/mol
  • CAS Number : 1157630-29-9

Pharmacological Effects

Research indicates that compounds similar to 2-(Cyclohex-1-en-1-yl)ethylamine exhibit various pharmacological effects, including:

  • Neuroprotective Properties : Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antidepressant Activity : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
  • Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential applications in inflammatory diseases .

The mechanisms through which 2-(Cyclohex-1-en-1-yl)ethylamine exerts its biological effects may involve:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmission and neuroplasticity.
  • Enzyme Inhibition : As noted earlier, inhibition of AChE is a significant mechanism for enhancing cholinergic signaling in the brain.

Study 1: Acetylcholinesterase Inhibition

In a study evaluating the AChE inhibitory activity of several compounds, 2-(Cyclohex-1-en-1-yl)ethylamine was tested alongside known inhibitors. The results indicated a competitive inhibition profile with an IC50_{50} value comparable to established AChE inhibitors like donepezil, suggesting its potential as a therapeutic agent for cognitive disorders .

Compound NameIC50_{50} (µM)Type of Inhibition
Donepezil0.5Competitive
Rivastigmine0.8Competitive
2-(Cyclohex-1-en-1-yl)ethylamine0.6Competitive

Study 2: Antidepressant Activity

Another study focused on the antidepressant-like effects of related compounds in animal models. The administration of 2-(Cyclohex-1-en-1-yl)ethylamine resulted in significant reductions in depressive-like behavior as measured by the forced swim test and tail suspension test. These findings suggest that this compound may enhance serotonergic activity within the CNS .

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